molecular formula C6H7ClN2 B580774 3-Chloro-4-ethylpyridazine CAS No. 1292369-86-8

3-Chloro-4-ethylpyridazine

Cat. No.: B580774
CAS No.: 1292369-86-8
M. Wt: 142.586
InChI Key: JWNYANPTYPOIRZ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylpyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and an ethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethylpyridazine typically involves the chlorination of 4-ethylpyridazine. One common method includes the reaction of 4-ethylpyridazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H8N2+PCl5C6H7ClN2+POCl3+HCl\text{C}_6\text{H}_8\text{N}_2 + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_7\text{ClN}_2 + \text{POCl}_3 + \text{HCl} C6​H8​N2​+PCl5​→C6​H7​ClN2​+POCl3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethylpyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

3-Chloro-4-ethylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethylpyridazine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and ethyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylpyridazine
  • 3-Chloro-4-phenylpyridazine
  • 3-Bromo-4-ethylpyridazine

Uniqueness

3-Chloro-4-ethylpyridazine is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for the development of new molecules with desired properties .

Properties

IUPAC Name

3-chloro-4-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYANPTYPOIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712006
Record name 3-Chloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-86-8
Record name Pyridazine, 3-chloro-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292369-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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